2-(2,3-Dimethoxyphenyl)acetaldehyde

Descripción

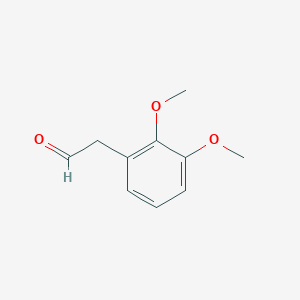

2-(2,3-Dimethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and an acetaldehyde side chain. The methoxy groups confer electron-donating effects, influencing reactivity and intermolecular interactions, while the aldehyde functional group enables participation in condensation and nucleophilic addition reactions. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds .

Propiedades

Fórmula molecular |

C10H12O3 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

2-(2,3-dimethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,7H,6H2,1-2H3 |

Clave InChI |

YCDYTWZNYPLTHG-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1OC)CC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Groups

A key structural analog is 2-(2,3-Dichlorophenyl)acetaldehyde (C₈H₆Cl₂O), which replaces methoxy groups with chlorine atoms. Key differences include:

- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the phenyl ring, whereas methoxy groups are electron-donating. This alters electrophilic substitution patterns and reaction rates.

- Physical Properties : The dichloro derivative has a lower molecular mass (189.035 g/mol) compared to the dimethoxy analog (estimated ~196.20 g/mol for C₁₀H₁₂O₃). Chlorine’s higher electronegativity may also reduce solubility in polar solvents compared to methoxy-substituted compounds .

Functional Group Variations: Aldehyde vs. Amide

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, C₁₇H₁₉NO₃) shares the dimethoxyphenyl moiety but features an amide group instead of an aldehyde. Key distinctions:

- Reactivity : The aldehyde group in 2-(2,3-dimethoxyphenyl)acetaldehyde is highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas Rip-B’s amide group participates in hydrogen bonding, enhancing crystallinity (melting point: 90°C).

- Biological Activity : Amides like Rip-B are often explored for pharmacological applications due to stability, while aldehydes may serve as intermediates in drug synthesis .

Heterocyclic Derivatives

and highlight derivatives incorporating dimethoxyphenyl groups into heterocycles:

- Triazole Derivatives : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids exhibit modified solubility and toxicity profiles. Computational models (e.g., GUSAR-online) predict acute toxicity, suggesting that substitution patterns (2,3- vs. 3,4-dimethoxy) influence bioactivity .

- Pyrimidinone Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate the utility of dimethoxyphenyl groups in enhancing binding affinity to biological targets, likely due to improved π-π stacking interactions .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.